molecular formula C10H14ClNO3 B6218605 methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride CAS No. 1809064-98-9

methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride

Cat. No.: B6218605
CAS No.: 1809064-98-9
M. Wt: 231.67 g/mol
InChI Key: FVEOCJVPPYVOOH-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an aminomethyl group and a methoxy group attached to a benzoate core. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl 4-methoxybenzoate to form methyl 3-nitro-4-methoxybenzoate. This intermediate is then reduced to methyl 3-(aminomethyl)-4-methoxybenzoate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of the methoxy group with other nucleophiles.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the aminomethyl group, resulting in different chemical properties.

    Methyl 3-(aminomethyl)benzoate: Lacks the methoxy group, affecting its reactivity and applications.

    Methyl 3-nitro-4-methoxybenzoate: Precursor in the synthesis of the target compound, with different reactivity due to the nitro group.

Uniqueness

Methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride involves the reaction of 3-(chloromethyl)-4-methoxybenzoic acid with methylamine in the presence of a base to form methyl 3-(aminomethyl)-4-methoxybenzoate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "3-(chloromethyl)-4-methoxybenzoic acid", "methylamine", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-(chloromethyl)-4-methoxybenzoic acid is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: Methylamine is added dropwise to the solution while stirring at a suitable temperature.", "Step 3: The reaction mixture is stirred for a suitable period of time until completion.", "Step 4: The resulting product, methyl 3-(aminomethyl)-4-methoxybenzoate, is isolated by filtration or extraction.", "Step 5: The product is dissolved in a suitable solvent and hydrochloric acid is added to the solution.", "Step 6: The mixture is stirred for a suitable period of time until the hydrochloride salt precipitates out.", "Step 7: The hydrochloride salt is isolated by filtration or extraction and dried to obtain the final product, methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride." ] }

CAS No.

1809064-98-9

Molecular Formula

C10H14ClNO3

Molecular Weight

231.67 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11;/h3-5H,6,11H2,1-2H3;1H

InChI Key

FVEOCJVPPYVOOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)CN.Cl

Purity

95

Origin of Product

United States

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